(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one
Description
(3S,7aR)-7a-Methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is a chiral bicyclic lactam characterized by a fused pyrrolidine-oxazole scaffold. Its stereochemistry (3S,7aR) and substituents (methyl at 7a, phenyl at 3) confer unique physicochemical and biological properties.
Properties
IUPAC Name |
(3S,7aR)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13-8-7-12(15)14(13)11(9-16-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHIYMWPAQEIR-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C(CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)N1[C@H](CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Starting materials :
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(R)-Tryptophanol (2-amino-3-(1H-indol-3-yl)propan-1-ol)
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3-Benzoyl propionic acid (PhCOCH2CH2COOH)
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Solvent : Toluene
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Temperature : Reflux (~110°C)
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Reaction time : 19 hours
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Workup : Flash chromatography (ethyl acetate/hexane, 1:1) and recrystallization (EtOAc/hexane)
This method ensures retention of stereochemistry at the 3S and 7aR positions due to the chiral integrity of (R)-tryptophanol. The phenyl group at position 3 originates from the benzoyl moiety of the keto acid, while the methyl group at 7a is introduced via the alkyl chain of the amino alcohol.
Enantioselective Synthesis via Chiral Auxiliaries
Vanucci-Bacqué et al. (2007) demonstrated an alternative route using (S)-phenylglycinol as a chiral auxiliary to construct pyrrolidine β-enamino ketones, which can undergo cyclization to form oxazolopyrrolidones. While this method primarily targets β-enamino ketones, modifications to the ω-oxo alkynone starting material (e.g., introducing a methyl group at the ω-position) enable access to the 7a-methyl substituent.
Key Steps in the Synthetic Pathway
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Condensation : (S)-Phenylglycinol reacts with ω-oxo alkynones (e.g., 3-oxo-4-pentynoic acid derivatives) in tetrahydrofuran (THF) at room temperature.
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Cyclization : Acid- or base-mediated intramolecular cyclization forms the pyrrolo-oxazolone framework.
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Stereochemical Control : The (S)-configuration of phenylglycinol dictates the 3S stereochemistry, while the ω-oxo alkynone’s structure determines the 7aR configuration.
Representative Data Table: Synthesis Parameters
| Starting Material | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| (S)-Phenylglycinol | ω-Oxo alkynone, THF, rt | 70–85% | |
| 3-Benzoyl propionic acid | Toluene, reflux | 95% |
Alternative Synthetic Routes and Modifications
Reductive Amination Strategies
Amino alcohols such as (R)-2-amino-3-methylbutanol may serve as precursors for reductive amination with diketones. For instance, reacting (R)-2-amino-3-methylbutanol with ethyl 4-oxopentanoate under hydrogenation conditions generates a pyrrolidine intermediate, which undergoes oxidative cyclization to form the oxazolone ring.
Comparative Analysis of Synthetic Methods
Yield and Scalability
Chemical Reactions Analysis
Derivatization via Suzuki-Miyaura Cross-Coupling
The phenyl group at C-7a can undergo further functionalization via palladium-catalyzed cross-coupling:
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Reagents : Aryl boronic acids, Pd(PPh)Cl, and NaCO in 1,4-dioxane at 100°C .
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Scope : Derivatives with substituents like halogens, methoxy, and acetyl groups are synthesized (Table 1).
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Yield : 71–97% for most derivatives, except for sterically hindered boronic acids (e.g., 28% for 7u ) .
Table 1 : Selected derivatives and substituent effects on reactivity
| Compound | R | R | Yield (%) | IC (µM) |
|---|---|---|---|---|
| 1a | H | H | 95 | 91 |
| 1c | Cl (para) | H | 82 | 39 |
| 5b | Cl, OH | H | 70 | 27 |
Stereochemical Influence on Reactivity
The (3S,7aR) configuration critically impacts biological activity and synthetic pathways:
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Diastereoselectivity : Cyclocondensation reactions produce a single diastereomer due to chiral induction from the amino alcohol .
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SAR Studies :
Hydrolysis and Stability
The lactam ring undergoes hydrolysis under acidic or basic conditions:
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Hydrolysis Mechanism : Ring-opening occurs via nucleophilic attack at the carbonyl carbon, yielding amino alcohol intermediates .
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Stability : C–H⋯O and C–H⋯π interactions in the crystal lattice (observed via X-ray) enhance stability, reducing spontaneous hydrolysis .
Comparative Reactivity with Analogues
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Pyrrolidone vs. Piperidone : Replacing the pyrrolidone ring with a piperidone (compound 3 ) reduces NMDA receptor affinity, highlighting the importance of ring size .
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Methyl vs. Phenyl Substitution : The 7a-methyl group (vs. phenyl in 7a ) alters steric and electronic properties, influencing cross-coupling efficiency and biological activity .
Key Reaction Pathways
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Cyclocondensation :
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Suzuki Coupling :
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Hydrolysis :
Scientific Research Applications
Medicinal Chemistry
(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one has been studied for its potential therapeutic effects. Its structural analogs have shown promise in various biological activities:
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have demonstrated that modifications to the oxazole ring can enhance the compound's efficacy against breast cancer cells by inducing apoptosis .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents. Research has suggested that it may inhibit neuroinflammation, potentially benefiting conditions such as Alzheimer's disease .
Organic Synthesis
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited to develop new pharmaceuticals or agrochemicals .
- Chiral Synthesis : Given its chiral nature, this compound is valuable in asymmetric synthesis processes. It can help produce enantiomerically pure compounds that are crucial in drug development .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The researchers synthesized several analogs and tested their cytotoxicity against various cancer cell lines. Results indicated that specific modifications to the phenyl group significantly increased potency against breast cancer cells, suggesting pathways for further development .
Case Study 2: Neuroprotective Potential
In another study featured in Neuroscience Letters, researchers investigated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The findings revealed that this compound reduced cell death and inflammation markers significantly compared to controls. This suggests potential therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Variations in Analogs
Key Observations :
- Substituent Effects: Halogenated aryl groups (e.g., 4-Cl, 4-Br) enhance lipophilicity and may improve membrane permeability .
- Stereochemical Control: Enantiopure synthesis is achieved using chiral precursors like (R)- or (S)-tryptophanol . Methyl and phenyl groups at 7a and 3, respectively, are introduced via alkylation or condensation reactions .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Melting Points: Halogenated derivatives (e.g., 8d: 207–210°C) exhibit higher melting points compared to non-halogenated analogs, likely due to increased molecular symmetry and packing efficiency .
- Elemental Analysis : Close alignment between calculated and found values confirms synthesis accuracy .
Crystallographic and Conformational Analysis
- Crystal Packing : The title compound’s analogs (e.g., 7a-phenyl derivatives) adopt boat conformations in the pyrrolidine ring, stabilized by C–H⋯O and C–H⋯π interactions .
- Stereoelectronic Effects : The syn arrangement of phenyl and methyl groups in (3S,7aR) isomers may enhance intramolecular interactions, influencing reactivity and binding .
Biological Activity
(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one, with CAS number 143140-06-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, chemical properties, and biological effects, supported by relevant research findings and data tables.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.248 g/mol |
| Density | 1.25 g/cm³ |
| Melting Point | 88-92 °C |
| Boiling Point | 410 °C |
| Flash Point | 201.7 °C |
| LogP | 1.8104 |
These properties suggest a stable compound with moderate lipophilicity, which could influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group transformations. Research indicates that it can be synthesized efficiently from simpler precursors using established organic methodologies .
Antimicrobial Properties
Recent studies have reported promising antimicrobial activity for derivatives of this compound. For instance, a study investigating various oxazolone derivatives found that certain modifications to the tetrahydropyrrolo framework enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
Research has also highlighted neuroprotective effects attributed to this compound. It has been shown to reduce oxidative stress in neuronal cells and promote cell survival under conditions mimicking neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL .
- Cancer Cell Proliferation : In a laboratory setting, treatment with the compound at concentrations ranging from 5 to 50 µM resulted in a dose-dependent decrease in cell viability for human breast cancer cells (MCF-7), with IC50 values determined around 25 µM .
- Neuroprotection : In experiments involving oxidative stress models in SH-SY5Y neuroblastoma cells, treatment with this compound significantly decreased levels of reactive oxygen species (ROS) and improved cell viability .
Q & A
Basic Question: What are the key steps in synthesizing (3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one?
Answer:
The synthesis involves a multi-step protocol:
Grignard Addition : Treat (S)-1-(2-hydroxy-1-phenylethyl)-3-methoxy-1H-pyrrole-2,5-dione with CH₃MgBr in THF at -78°C under nitrogen, followed by quenching with NH₄Cl .
Acid-Catalyzed Cyclization : React the diastereomeric mixture with p-toluenesulfonic acid (p-TsOH) in CH₂Cl₂ at room temperature to promote lactam formation .
Purification : Use flash chromatography to isolate the title compound, followed by crystallization (petroleum ether/ethyl acetate) for single-crystal X-ray analysis .
Basic Question: How is the crystal structure of this compound characterized?
Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Conformation : The dihydropyrrole ring adopts a boat conformation, while the oxazole ring has a slightly distorted boat conformation.
- Intermolecular Interactions : C–H⋯O hydrogen bonds stabilize crystal packing (e.g., C11–H11A⋯O3 with d = 2.50 Å, θ = 130°) .
- Stereochemistry : The phenyl and methyl groups are syn-oriented, confirmed by atomic displacement parameters and torsion angles .
Advanced Question: How can diastereomer formation during synthesis be minimized?
Answer:
Diastereomer control requires:
- Temperature Optimization : Maintain strict low-temperature conditions (-78°C) during Grignard addition to reduce side reactions .
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., Zn(OTf)₂ or Sc(OTf)₃) to enhance stereoselectivity during cyclization, inspired by metal-mediated Si–C bond activation strategies .
- Chiral Auxiliaries : Introduce enantiopure ligands (e.g., BINOL derivatives) to bias the reaction pathway toward the desired stereoisomer .
Advanced Question: What computational methods validate the compound’s conformational stability?
Answer:
- DFT Calculations : Compare optimized geometries (B3LYP/6-311G**) with SC-XRD data to assess torsional strain in the bicyclic system .
- Hydrogen Bond Analysis : Use Molecular Dynamics (MD) simulations to model C–H⋯O interactions and predict packing efficiency in different solvents .
- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian-based algorithms correlate experimental ¹H/¹³C NMR shifts with theoretical values to confirm stereochemistry .
Basic Question: What spectroscopic techniques confirm the compound’s identity?
Answer:
- X-ray Diffraction : Provides absolute stereochemical assignment and bond-length validation (e.g., C–C bonds: mean 1.507 Å, R factor = 0.045) .
- IR Spectroscopy : Detects lactam carbonyl stretching (~1700 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .
- NMR : ¹H NMR confirms phenyl group integration (δ 7.2–7.4 ppm) and methyl resonances (δ 1.2–1.5 ppm) .
Advanced Question: How does the compound’s reactivity align with tetramic acid biosynthesis?
Answer:
- Biosynthetic Mimicry : The lactam core mimics tetramic acid intermediates found in natural products (e.g., mirabimide E), enabling studies on methyl group incorporation at C-5 .
- Acid/Base Stability : Test pH-dependent ring-opening (e.g., HCl/EtOH) to generate tetramate derivatives, monitored via LC-MS .
- Enzymatic Functionalization : Use cytochrome P450 analogs to hydroxylate the methyl group, simulating post-biosynthetic modifications .
Advanced Question: What strategies address low yields in large-scale synthesis?
Answer:
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during Grignard addition .
- Green Solvents : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) for safer cyclization .
- Catalyst Recycling : Immobilize p-TsOH on mesoporous silica to improve recyclability and reduce waste .
Basic Question: What safety precautions are critical during handling?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., CH₂Cl₂, THF) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles during synthesis .
- Waste Disposal : Neutralize acidic/basic residues before disposal per institutional guidelines .
Advanced Question: How can the compound’s bioactivity be explored in drug discovery?
Answer:
- Targeted Libraries : Synthesize analogs with varied substituents (e.g., halogenation at C-3 or C-7a) for high-throughput screening against kinase targets .
- Molecular Docking : Use AutoDock Vina to predict binding to enzymes like HIV-1 integrase, leveraging the lactam’s hydrogen-bonding capacity .
- ADMET Profiling : Assess permeability (Caco-2 assays) and metabolic stability (human liver microsomes) to prioritize lead candidates .
Advanced Question: How do solvent polarity and temperature affect crystallization?
Answer:
- Solvent Screening : Polar aprotic solvents (e.g., ethyl acetate) yield larger crystals due to slower evaporation, while hexane/EtOAc mixtures optimize purity .
- Temperature Gradients : Gradual cooling (293 K → 273 K) reduces lattice defects, as shown in SC-XRD refinement .
- Polymorphism Studies : Use differential scanning calorimetry (DSC) to identify stable polymorphs for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
